6-Oxaspiro[4.5]decan-9-yl methanesulfonate
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Overview
Description
6-Oxaspiro[45]decan-9-yl methanesulfonate is a chemical compound with the molecular formula C10H18O4S It is known for its unique spirocyclic structure, which consists of a spiro-connected oxane and decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. One common method involves the use of a spirocyclic alcohol as the starting material, which is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key parameters such as reaction temperature, solvent choice, and purification methods are carefully controlled to produce high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.5]decan-9-yl methanesulfonate can undergo several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Oxidation and Reduction: Although less common, the spirocyclic structure can be subjected to oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are the substituted spirocyclic compounds, where the methanesulfonate group is replaced by the nucleophile.
Hydrolysis: The primary products are the corresponding alcohol and methanesulfonic acid.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced derivatives of the spirocyclic structure can be obtained.
Scientific Research Applications
6-Oxaspiro[4.5]decan-9-yl methanesulfonate has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The spirocyclic structure allows for unique spatial interactions with target molecules, which can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[4.5]decan-9-yl acetate
- 6-Oxaspiro[4.5]decan-9-yl chloride
- 6-Oxaspiro[4.5]decan-9-yl bromide
Uniqueness
6-Oxaspiro[4.5]decan-9-yl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the spirocyclic structure provides a rigid framework that can influence the compound’s interaction with biological targets, offering potential advantages in drug design and other applications.
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-9-yl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-15(11,12)14-9-4-7-13-10(8-9)5-2-3-6-10/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHSSUAQITMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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